Asteltoxin

Descripción general

Descripción

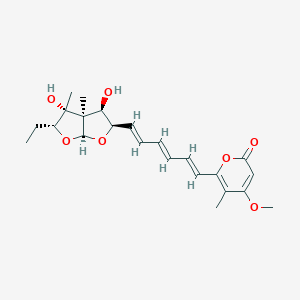

La asteltoxina es una micotoxina de pirona poliénica conocida por sus potentes efectos inhibitorios sobre la síntesis de ATP mitocondrial y la hidrólisis de ATP . Se aisló por primera vez de los cultivos tóxicos de maíz de Aspergillus stellatus . Las asteltoxinas pertenecen a un grupo estructural que presenta una α-pirona unida a un anillo de 2,8-dioxabiciclo[3.3.0]octano a través de un enlace trieno . Estos compuestos están relacionados estructuralmente con la citreoviridina y la aurovertina .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Se han realizado varios intentos para sintetizar la asteltoxina A, comenzando con la síntesis de una porción de bis(tetrahidrofurano) . La ruta sintética implica la preparación de un anillo de tetrahidrofurano, que se ha demostrado en estudios biosintéticos . La síntesis generalmente requiere condiciones de reacción específicas, incluido el uso de reactivos como [l,2-13C2]acetato .

Métodos de Producción Industrial: La mayoría de los estudios se centran en la síntesis a escala de laboratorio y las vías biosintéticas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La asteltoxina sufre varias reacciones químicas, incluida la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran asteltoxina incluyen agentes oxidantes, agentes reductores y varios catalizadores . Las condiciones de reacción a menudo implican temperaturas específicas, niveles de pH y solventes para garantizar las transformaciones químicas deseadas .

Productos Mayores Formados: Los productos mayores formados a partir de las reacciones de la asteltoxina dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de la asteltoxina, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Inhibition of Mitochondrial Function

Asteltoxin is known to inhibit mitochondrial ATP synthase, leading to a decrease in ATP levels within cells. This inhibition activates the AMP-activated protein kinase (AMPK) pathway, which subsequently suppresses the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. The activation of AMPK promotes lysosomal biogenesis and function, resulting in decreased production of EVs from multivesicular bodies (MVBs) .

Key Findings:

- This compound inhibits ATP synthesis without causing mitochondrial damage .

- It induces phosphorylation of AMPK at threonine 172, enhancing lysosomal activity .

Extracellular Vesicle Production Inhibition

Recent studies have identified this compound as a novel EV secretion inhibitor. By reducing ATP availability and activating the AMPK pathway, this compound decreases the secretion of CD63-positive EVs in cancer cells. This property positions this compound as a potential therapeutic agent in cancer treatment by targeting tumor progression mechanisms associated with EVs .

Research Insights:

- The IC50 for EV production inhibition is approximately 2.1 μg/mL, while cytotoxicity is minimal at concentrations above 100 μg/mL .

- Electron microscopy revealed increased lysosome numbers and decreased MVBs post-treatment with this compound .

Targeting Tumor Progression

This compound's ability to inhibit EV production suggests its potential use in cancer therapies aimed at reducing tumor cell communication and metastasis. By controlling the fate of MVBs and promoting lysosomal degradation, this compound may hinder cancer cell aggressiveness and enhance treatment efficacy .

Study 1: Inhibition of EVs in Colon Cancer Cells

In a study using HT29 colon cancer cells engineered to secrete luciferase-labeled EVs, this compound significantly inhibited EV production without inducing apoptosis. This study underscores its potential as a therapeutic agent that selectively targets cancer cell metabolism .

Study 2: Mechanisms of Action

Another study demonstrated that this compound modulates cellular metabolism through AMPK activation, leading to enhanced lysosomal function and reduced EV secretion. This mechanism highlights the compound's multifaceted role in cellular energy regulation and tumor biology .

Applications in Pest Control

Recent research has also explored the insecticidal properties of this compound analogs. For instance, a new analog derived from Pochonia suchlasporia demonstrated significant insecticidal activity, indicating that this compound derivatives could be developed as biopesticides .

Research Insights:

- This compound analogs can potentially disrupt metabolic processes in pests, offering an environmentally friendly alternative to synthetic pesticides.

Summary Table of this compound Applications

Mecanismo De Acción

La asteltoxina ejerce sus efectos inhibiendo la ATP sintasa mitocondrial, lo que lleva a una disminución de los niveles de ATP . Esta inhibición activa la vía AMPK/mTORC1, promoviendo la activación lisosómica y reduciendo la producción de vesículas extracelulares . El mecanismo de acción del compuesto implica la supresión de mTORC1, que es crucial para regular la homeostasis energética celular .

Comparación Con Compuestos Similares

La asteltoxina está relacionada estructuralmente con otras micotoxinas de pirona poliénica como la citreoviridina y la aurovertina . Estos compuestos comparten efectos inhibitorios similares sobre la síntesis de ATP mitocondrial, pero difieren en sus estructuras moleculares específicas y actividades biológicas . Por ejemplo, la citreoviridina y la aurovertina tienen estructuras cíclicas distintas en comparación con la asteltoxina .

Lista de Compuestos Similares:- Citreoviridina

- Aurovertina

- Asteltoxina B, C, D, E, F, G y H

La estructura única de la asteltoxina, que presenta una α-pirona unida a un anillo de 2,8-dioxabiciclo[3.3.0]octano, la distingue de otros compuestos similares .

Actividad Biológica

Asteltoxin, a compound isolated from the fungal species Aspergillus versicolor and Aspergillus ochraceopetaliformis, has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, biological effects, and potential therapeutic applications of this compound, supported by relevant data and case studies.

This compound A is characterized by its unique chemical structure, which includes a bis(tetrahydrofuran) moiety that plays a crucial role in its biological activity. The compound exhibits potent inhibition of mitochondrial ATP synthesis and hydrolysis, significantly affecting cellular energy metabolism. Specifically, this compound A inhibits Escherichia coli BFI-ATPase activity, which is vital for ATP production in bacteria .

1. Inhibition of ATP Synthesis

This compound A has been shown to inhibit mitochondrial respiration in rat liver mitochondria. At concentrations as low as 15 nmol, it disrupts both state 3 (ADP-stimulated) and state 4 (post-ADP consumption) respiration processes. This inhibition leads to a decrease in Mg2+-ATPase activity while having a lesser effect on Na+- and K+-activated ATPases .

2. Antiviral Activity

Research indicates that this compound exhibits antiviral properties against influenza viruses H1N1 and H3N2, with IC50 values of 0.54 μM and 0.23 μM, respectively. These findings suggest that this compound may serve as a potential antiviral agent .

3. Extracellular Vesicle (EV) Inhibition

This compound has been identified as an inhibitor of extracellular vesicle production in cancer cells. It operates through the AMPK-mTORC1 signaling pathway, leading to increased lysosomal activity and reduced secretion of EVs without causing mitochondrial damage. This unique mechanism positions this compound as a promising candidate for cancer therapeutics aimed at modulating EV dynamics .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral effects of this compound against influenza viruses, researchers found that the compound effectively inhibited viral replication at low concentrations. The study highlighted its potential use in developing antiviral treatments .

Case Study 2: Cancer Therapeutics

Another investigation focused on the role of this compound in inhibiting EV secretion from cancer cells. The results demonstrated that treatment with this compound significantly reduced the number of CD63-positive EVs while maintaining cellular viability, suggesting its application in preventing tumor progression through EV modulation .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Propiedades

IUPAC Name |

6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-6-18-23(4,26)22(3)20(25)16(29-21(22)30-18)12-10-8-7-9-11-15-14(2)17(27-5)13-19(24)28-15/h7-13,16,18,20-21,25-26H,6H2,1-5H3/b8-7+,11-9+,12-10+/t16-,18-,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXPJKFETRLRAS-AHUKKWBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C2(C(C(OC2O1)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@]([C@]2([C@H]([C@H](O[C@H]2O1)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101046614 | |

| Record name | Asteltoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79663-49-3 | |

| Record name | 6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro[2,3-b]furan-2-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79663-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asteltoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079663493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asteltoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.